![molecular formula C11H14O3 B3018111 3-Hydroxy-3-methyl-4-phenoxybutan-2-one CAS No. 13661-92-2](/img/structure/B3018111.png)
3-Hydroxy-3-methyl-4-phenoxybutan-2-one
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Overview
Description
The compound of interest, 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, is not directly studied in the provided papers. However, related compounds and their properties, synthesis, and analysis methods can offer insights into the understanding of similar compounds. For instance, the enzymatic cleavage of oligo(3-hydroxybutanoates) is investigated, which shares a structural motif with the compound . Additionally, the determination of the stereochemistry of a related amino acid component of bestatin via X-ray crystallography provides a methodological approach that could be relevant . The synthesis of various dimethylchromens using a related reagent, 3-hydroxy-3-methyl-1,1-dimethoxybutane, illustrates the potential synthetic pathways that might be applicable . Furthermore, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine using high-performance liquid chromatography with fluorescence detection shows an analytical technique that could be adapted . Lastly, the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide information on the chemical and sensory characteristics of a structurally similar ester .
Synthesis Analysis
The synthesis of related compounds, such as dimethylchromens, using reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane, suggests that similar methods could be employed for the synthesis of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . The use of pyridine catalysis and the condensation with meta-dihydric phenols could be a starting point for developing a synthetic route for the compound of interest.
Molecular Structure Analysis
X-ray crystallography has been used to determine the stereochemistry of a new amino acid component of bestatin, which could also be applied to analyze the molecular structure of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one . Understanding the stereochemistry is crucial for predicting the compound's reactivity and interactions with biological molecules.
Chemical Reactions Analysis
The enzymatic cleavage of oligo(3-hydroxybutanoates) by PHB depolymerase from Alcaligenes faecalis T1 indicates that the compound of interest may also undergo specific enzymatic reactions, depending on its stereochemistry and structural features . This could be relevant for its potential biodegradation or its role in biological systems.
Physical and Chemical Properties Analysis
The quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine provide insights into the physical and chemical properties of a structurally similar ester . The detection thresholds and sensory characteristics of the enantiomers could inform the expected properties of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, such as its potential aroma or flavor contributions in food and beverage applications.
properties
IUPAC Name |
3-hydroxy-3-methyl-4-phenoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)11(2,13)8-14-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVKFKSOGKOLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(COC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-methyl-4-phenoxybutan-2-one | |
CAS RN |
13661-92-2 |
Source
|
Record name | 3-hydroxy-3-methyl-4-phenoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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